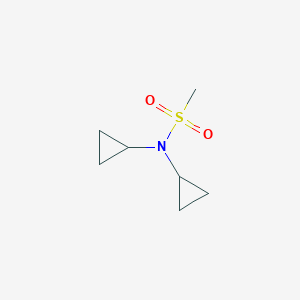

N,N-dicyclopropylmethanesulfonamide

Description

N,N-Dicyclopropylmethanesulfonamide is a sulfonamide derivative characterized by two cyclopropyl groups attached to the nitrogen atom of a methanesulfonamide backbone. While direct data on this compound are absent in the provided evidence, its structure can be inferred from related sulfonamides (e.g., N,N-dimethylmethanesulfonamide , N,N-dimethylethanesulfonamide ). Such properties are critical in pharmaceutical and agrochemical applications, where molecular rigidity often improves target binding and bioavailability.

Properties

Molecular Formula |

C7H13NO2S |

|---|---|

Molecular Weight |

175.25 g/mol |

IUPAC Name |

N,N-dicyclopropylmethanesulfonamide |

InChI |

InChI=1S/C7H13NO2S/c1-11(9,10)8(6-2-3-6)7-4-5-7/h6-7H,2-5H2,1H3 |

InChI Key |

GJPZPEIOYAGHJO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N(C1CC1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dicyclopropylmethanesulfonamide typically involves the reaction of cyclopropylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures.

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Purification Techniques: Such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N,N-dicyclopropylmethanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: Where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Like lithium aluminum hydride for reduction reactions.

Nucleophiles: Including amines or alcohols for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry: N,N-dicyclopropylmethanesulfonamide is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound may be investigated for its potential as a drug candidate. Its structural features could impart specific biological activities, making it a subject of interest in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism by which N,N-dicyclopropylmethanesulfonamide exerts its effects depends on its interaction with specific molecular targets. These interactions can involve:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It could interact with cellular receptors, modulating their activity.

Pathways Involved: The specific pathways affected would depend on the biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Substituent Effects on Molecular Properties

Sulfonamides exhibit diverse properties depending on substituents. Key comparisons include:

Table 1: Structural and Molecular Data of Selected Sulfonamides

*Estimated based on structural analogs.

- Lipophilicity : Cyclopropane’s sp³ hybridization enhances lipid solubility compared to linear alkyl chains (e.g., N,N-dimethylmethanesulfonamide ), which may improve membrane permeability.

- Biological Activity : Fluorinated aromatic sulfonamides (e.g., compound 10j ) show enhanced binding to targets like enzymes or receptors due to fluorine’s electronegativity. Cyclopropyl groups might similarly modulate target interactions but through steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.